molecular formula C6H7ClF3N3O B2701077 3-(Aminomethyl)-5-(trifluoromethyl)-1H-pyridazin-6-one;hydrochloride CAS No. 2445784-55-2

3-(Aminomethyl)-5-(trifluoromethyl)-1H-pyridazin-6-one;hydrochloride

Cat. No.: B2701077
CAS No.: 2445784-55-2
M. Wt: 229.59
InChI Key: QRVMXYMCFKYHBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a pyridazinone derivative with an aminomethyl and a trifluoromethyl group attached. Pyridazinones are a class of organic compounds with a six-membered ring containing two nitrogen atoms. The trifluoromethyl group is a common functional group in organic chemistry, characterized by three fluorine atoms attached to a carbon atom .


Synthesis Analysis

While specific synthesis methods for this compound were not found, trifluoromethyl amines can be synthesized using a CF3SO2Na-based trifluoromethylation of secondary amines . This method has been extended to the configuration of perfluoroalkyl amines .


Chemical Reactions Analysis

Trifluoromethylation reactions are important transformations in the research and development of drugs, agrochemicals, and functional materials . An oxidation/reduction process of trifluoromethyl-containing compounds is thought to be involved in many recently tested catalytic trifluoromethylation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Trifluoromethyl groups are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .

Scientific Research Applications

Synthesis and Reactions

A series of 3-substituted pyridazinones have been synthesized, demonstrating the versatility of pyridazinone derivatives in chemical reactions. For instance, pyridazinones have been used as scaffolds for creating various substituted systems, indicating their potential in the drug discovery arena due to their reactivity and ability to undergo nucleophilic aromatic substitution processes. This reactivity facilitates the synthesis of polyfunctional systems that may have applications in various scientific fields, including medicinal chemistry and material science (Pattison et al., 2009).

Antimicrobial Activity

Pyridazinone derivatives have been evaluated for their antimicrobial activity. Research has shown that some synthesized pyridazinones possess antimicrobial properties against a range of microorganisms, highlighting their potential use in developing new antimicrobial agents. This includes studies on novel 5,6-bis-(4-substitutedphenyl)-2H(3)-pyridazinones and their reactions to further understand their biological activities and potential applications in combating microbial resistance (El-Mariah et al., 2006).

Herbicidal Activities

The research into pyridazinone derivatives extends into agricultural sciences, where their herbicidal activities have been explored. Modes of action studies have indicated that substituted pyridazinone compounds can inhibit photosynthesis in plants, serving as effective herbicides. This suggests their potential utility in developing new herbicides with specific modes of action, contributing to agricultural productivity and weed management strategies (Hilton et al., 1969).

Properties

IUPAC Name

3-(aminomethyl)-5-(trifluoromethyl)-1H-pyridazin-6-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3O.ClH/c7-6(8,9)4-1-3(2-10)11-12-5(4)13;/h1H,2,10H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVMXYMCFKYHBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NN=C1CN)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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